N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide
Description
N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide is a complex organic compound featuring a cyclohexanesulfonamide group linked to a 2-methyl-1,4-oxazepane moiety via a propyl chain
Properties
IUPAC Name |
N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3S/c1-14-13-17(11-6-12-20-14)10-5-9-16-21(18,19)15-7-3-2-4-8-15/h14-16H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZUSDUUOLYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCCNS(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide typically involves multiple steps:
Formation of 2-methyl-1,4-oxazepane: This can be synthesized by the cyclization of appropriate amino alcohols under acidic conditions.
Attachment of the Propyl Chain: The oxazepane ring is then functionalized with a propyl chain through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the propyl-functionalized oxazepane with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepane ring, leading to the formation of oxazepane N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the oxazepane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxazepane N-oxides.
Reduction: Cyclohexylamine derivatives.
Substitution: Various alkylated or sulfonylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a scaffold for designing new drugs. Its sulfonamide group is known for its bioactivity, making it a potential candidate for developing inhibitors of enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in treating diseases where sulfonamide-based drugs are effective, such as bacterial infections or certain types of cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfonamide group.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The oxazepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]benzenesulfonamide
- N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]cyclohexanesulfonamide is unique due to the presence of the cyclohexane ring, which can impart different steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
